

Solubility Data of BIBR1532

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Compound Focus: Bibr 1532

CAS No.: 321674-73-1

Cat. No.: S548586

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The table below summarizes the solubility data for BIBR1532 in different solvents, as reported by various suppliers and research publications.

Source	DMSO	Ethanol	Water	Additional Notes
Selleckchem [1] [2]	66 mg/mL (199.17 mM)	3 mg/mL (9.05 mM)	Insoluble	-
Tocris [3] [4]	100 mM (33.14 mg/mL)	25 mM (8.28 mg/mL)	-	-
Calbiochem (Sigma-Aldrich) [5]	100 mg/mL	-	-	-
ApexBio [6]	≥15.65 mg/mL	≥2.36 mg/mL (with gentle warming & ultrasonic)	Insoluble	-

Key Notes on Solubility:

- DMSO is the primary solvent:** All sources confirm DMSO is the best solvent for preparing stock solutions [3] [1] [2].
- Batch-specific variations:** Selleckchem notes that actual solubility may vary slightly between batches, which is normal for chemical compounds [1].

- **Use fresh DMSO:** Selleckchem recommends using fresh, moisture-absorbing DMSO to maintain maximum solubility [2].

Experimental Protocols from Literature

Here are detailed methodologies for key experiments using BIBR1532, which illustrate how these stock solutions are applied in a research context.

Conventional Telomerase Activity Assay

This protocol is used to directly measure the inhibition of telomerase enzyme activity *in vitro* [1] [2] [6].

- **Procedure:**
 - Mix **10 μ L of telomerase-enriched extract** with different concentrations of BIBR1532 in a final volume of 20 μ L.
 - Pre-incubate the mixture **on ice for 15 minutes**.
 - Add **20 μ L of the reaction mixture** to initiate the reaction. The final reaction mixture contains:
 - 25 mM Tris-Cl (pH 8.3)
 - 1 mM MgCl₂
 - 1 mM EGTA
 - 1 mM dATP
 - 1 mM dTTP
 - 6.3 μ M cold dGTP
 - 15 μ Ci [α -³²P]dGTP (3000 Ci/mmol)
 - 1.25 mM spermidine
 - 10 units of RNasin
 - 5 mM 2-mercaptoethanol
 - 2.5 μ M TS-primer (5'-AATCCGTCGAGCAGAGTT)
 - Transfer the tubes to **37°C to initiate the reaction**.

Cell-Based Proliferation Assay (using JVM13 leukemia cell line)

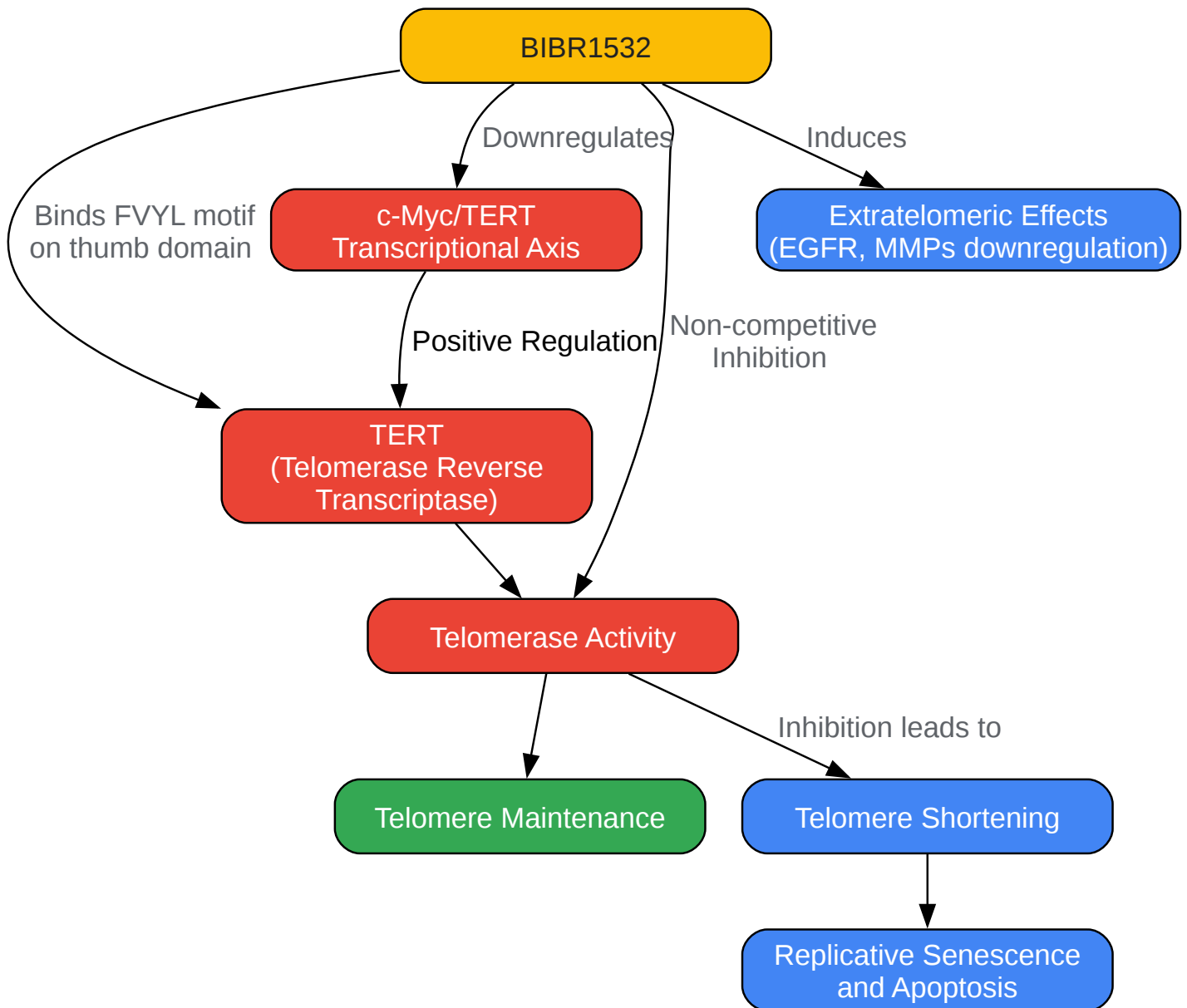
This protocol assesses the anti-proliferative effects of BIBR1532 on cancer cells [1] [2].

- **Cell Culture:** JVM13 cells are plated in triplicates in complete RPMI 1640 medium.

- **Treatment:** Cells are treated with various concentrations of BIBR1532, typically in a range of **0 to 80 μM** .
- **Incubation Time:** **24 to 72 hours**.
- **Viability Measurement:**
 - Water-soluble tetrazolium (WST-1) salt is added to the culture.
 - WST-1 is transformed into formazan by mitochondrial dehydrogenases in viable cells.
 - The amount of formazan dye formed is quantified using an ELISA reader after **2, 3, and 4 hours** of incubation. The signal is directly proportional to the number of viable cells.

Mechanism of Action and Signaling Pathways

BIBR1532 is a potent, selective, and non-competitive telomerase inhibitor with a known IC_{50} of approximately **100 nM in cell-free assays** [1] [2]. Its mechanism is illustrated below.



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Mechanism of BIBR1532 action: directly inhibits telomerase and downregulates TERT expression.

- **Direct Inhibition:** BIBR1532 binds specifically to a conserved hydrophobic pocket (the **FVYL motif**) on the thumb domain of the telomerase catalytic subunit (TERT), thereby directly inhibiting its enzymatic activity [7].
- **Transcriptional Downregulation:** Treatment with BIBR1532 leads to the downregulation of TERT expression itself, often through the disruption of the **c-Myc/TERT transcriptional axis** [8] [6].
- **Cellular Consequences:**

- **Telomere Shortening:** With prolonged treatment in dividing cells, telomerase inhibition leads to progressive telomere shortening, eventually triggering replicative senescence or apoptosis [3] [5].
- **Extratelomeric Effects:** BIBR1532 treatment also impairs non-canonical functions of TERT, leading to downregulation of proteins like **Epidermal Growth Factor Receptor (EGFR)** and **Matrix Metalloproteinases (MMPs)**, which reduces cell proliferation and invasion potential [8].
- **Synergistic Combinations:** Recent studies show BIBR1532 can act synergistically with chemotherapy drugs (e.g., cisplatin, doxorubicin) and radiotherapy, enhancing cancer cell death [9] [10].

Key Considerations for Researchers

- **Cytotoxicity Timing:** The cytotoxic effects of BIBR1532 related to telomere shortening require long-term treatment (weeks). However, some cancer cell lines exhibit rapid apoptosis at high concentrations (tens of μM), and extratelomeric effects can occur more quickly [1] [8] [6].
- **In Vivo Formulations:** For animal studies, a common formulation is to prepare a **homogeneous suspension at ≥ 5 mg/ml using a carboxymethyl cellulose sodium (CMC-Na) solution** [1] [2].
- **Storage:** Stock solutions in DMSO are stable for at least up to 3 months when stored at -20°C . The solid compound should be stored protected from light, with suppliers recommending storage at room temperature, -20°C , or $2-8^{\circ}\text{C}$ [3] [5] [6].

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References

1. BIBR 1532 Datasheet [selleckchem.com]
2. BIBR 1532 | Telomerase inhibitor - Selleck Chemicals [selleckchem.com]
3. BIBR 1532 | Telomerase [tocris.com]
4. BIBR 1532 | Telomerase Inhibitors [rndsystems.com]
5. Telomerase Inhibitor X, BIBR1532 [sigmaaldrich.com]

6. BIBR 1532 - Selective Telomerase Inhibitor [apexbt.com]
7. Structural Basis of Telomerase Inhibition by the Highly ... [pmc.ncbi.nlm.nih.gov]
8. The Small Molecule BIBR1532 Exerts Potential Anti-cancer ... [pmc.ncbi.nlm.nih.gov]
9. Telomerase inhibitors TMPyP4 and BIBR 1532 show ... [nature.com]
10. BIBR1532, a Selective Telomerase Inhibitor, Enhances ... [sciencedirect.com]

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